molecular formula C19H22N6O4S2 B12148217 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylp henyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylp henyl)acetamide

Cat. No.: B12148217
M. Wt: 462.6 g/mol
InChI Key: RJWNKJXQMBJJLP-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the methylethoxyphenyl group, and the attachment of the sulfamoylphenylacetamide moiety. Common reagents used in these steps include hydrazine, ethyl acetoacetate, and various sulfonyl chlorides. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the triazole ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: The compound is investigated for its use in the development of new polymers, coatings, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H22N6O4S2

Molecular Weight

462.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C19H22N6O4S2/c1-12(2)29-15-5-3-4-13(10-15)18-23-24-19(25(18)20)30-11-17(26)22-14-6-8-16(9-7-14)31(21,27)28/h3-10,12H,11,20H2,1-2H3,(H,22,26)(H2,21,27,28)

InChI Key

RJWNKJXQMBJJLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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